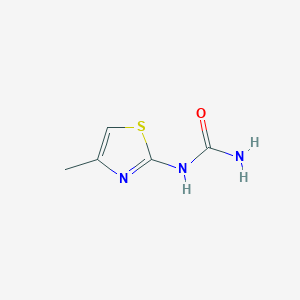
2,3,5,6-tetraiodobenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetraiodobenzene-1,4-diol is an organic compound characterized by the presence of four iodine atoms and two hydroxyl groups attached to a benzene ring. This compound is part of the dihydroxybenzenes family, which are aromatic compounds with two hydroxyl groups substituted onto a benzene ring . The presence of iodine atoms makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodobenzene-1,4-diol can be achieved through several methods. One common approach involves the iodination of hydroquinone (benzene-1,4-diol) using iodine and an oxidizing agent such as potassium iodate. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-tetraiodobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2,3,5,6-tetraiodobenzene-1,4-diol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetraiodobenzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The presence of iodine atoms allows for specific interactions with proteins and enzymes, potentially affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-tetrabromobenzene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
2,3,5,6-tetrafluorobenzene-1,4-diol: Contains fluorine atoms instead of iodine.
2,3,5,6-tetrachlorobenzene-1,4-diol: Chlorine atoms replace the iodine atoms.
Uniqueness
The iodine atoms also enhance the compound’s ability to participate in specific redox reactions and interactions with biomolecules .
Propiedades
Número CAS |
104175-35-1 |
|---|---|
Fórmula molecular |
C6H2I4O2 |
Peso molecular |
613.70 g/mol |
Nombre IUPAC |
2,3,5,6-tetraiodobenzene-1,4-diol |
InChI |
InChI=1S/C6H2I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H |
Clave InChI |
PUZAPMJQCQNLTP-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1I)I)O)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
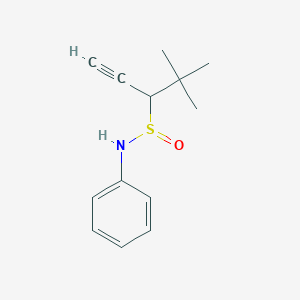
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
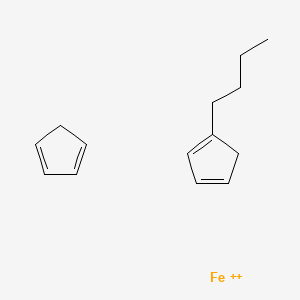
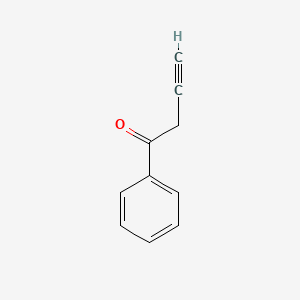
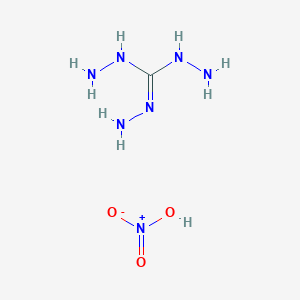
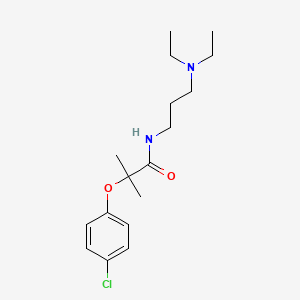
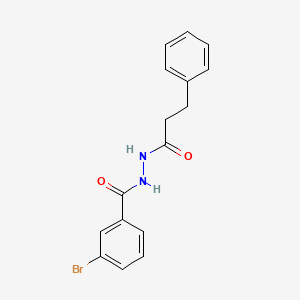
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
